N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide is a complex organic compound that features multiple functional groups, including an indole, thiazolidine, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The key steps may include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Thiazolidine Intermediate: This involves the reaction of a thiourea with an α-haloketone.
Coupling of Intermediates: The indole and thiazolidine intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiazolidine moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Biological Probes: Utilized in studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
- N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties. For example, the ethoxy group in the indole moiety may enhance its lipophilicity, affecting its biological activity.
Properties
Molecular Formula |
C20H17N3O5S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[5-(5-ethoxy-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17N3O5S2/c1-3-28-12-6-9-15-14(10-12)16(18(24)21-15)17-19(25)22-20(29-17)23-30(26,27)13-7-4-11(2)5-8-13/h4-10,25H,3H2,1-2H3,(H,22,23) |
InChI Key |
GYZDWTQHFPWCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.